(3,4-Dichlorobenzyl)hydrazine hydrochloride
Description
Properties
IUPAC Name |
(3,4-dichlorophenyl)methylhydrazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8Cl2N2.ClH/c8-6-2-1-5(4-11-10)3-7(6)9;/h1-3,11H,4,10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVGOHPRQTOMWPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CNN)Cl)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9Cl3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction of 3,4-Dichlorobenzyl Chloride with Hydrazine Hydrate
$$
\text{3,4-Dichlorobenzyl chloride} + \text{Hydrazine hydrate} \rightarrow \text{(3,4-Dichlorobenzyl)hydrazine} \quad \text{(intermediate)}
$$
- Solvent: Ethanol or methanol, chosen for solubility and reaction stability.
- Temperature: Maintained at 25–50°C, with optimal conditions around 25–30°C for maximum yield.
- Time: Typically 4–6 hours, depending on reactant molar ratios and temperature.
- Molar Ratios: Hydrazine hydrate used in slight excess, generally 1.1–1.5 molar equivalents relative to benzyl chloride.
- Dissolve 3,4-dichlorobenzyl chloride in ethanol.
- Add hydrazine hydrate slowly under stirring.
- Reflux the mixture at 25–30°C for 4–6 hours.
- Monitor reaction progress via TLC or spectroscopic methods.
- Filter the reaction mixture to isolate the hydrazine derivative.
- Wash and dry to obtain the crude intermediate.
Conversion to Hydrochloride Salt
The free base, (3,4-dichlorobenzyl)hydrazine, is converted into its hydrochloride salt to improve stability and solubility:
$$
\text{(3,4-Dichlorobenzyl)hydrazine} + \text{HCl} \rightarrow \text{(3,4-Dichlorobenzyl)hydrazine hydrochloride}
$$
This is achieved by bubbling gaseous HCl into an aqueous solution of the hydrazine, or by adding concentrated HCl directly, followed by crystallization.
Alternative Synthetic Routes
Reaction of 3,4-Dichlorobenzaldehyde with Hydrazine Hydrate
This route involves the formation of hydrazones as intermediates:
$$
\text{3,4-Dichlorobenzaldehyde} + \text{Hydrazine hydrate} \rightarrow \text{Hydrazone derivative}
$$
Subsequent reduction or hydrolysis yields the hydrazine compound. This method is often employed when aldehydes are more accessible or stable than chlorides.
Industrial Large-Scale Synthesis
- Reactor Design: Continuous flow reactors facilitate better control over reaction parameters.
- Purification: Recrystallization from ethanol or acetonitrile ensures high purity.
- Yield Optimization: Reaction parameters such as molar ratios, temperature, and reaction time are optimized based on scale, with yields reaching up to 92% under ideal conditions.
Data Table: Reaction Conditions and Yields
| Step | Reactants | Solvent | Temperature | Reaction Time | Molar Ratio | Yield | Notes |
|---|---|---|---|---|---|---|---|
| 1 | 3,4-Dichlorobenzyl chloride + Hydrazine hydrate | Ethanol | 25–30°C | 4–6 hours | 1.1–1.5:1 | Up to 92% | Optimal molar ratio for high yield |
| 2 | Hydrazine derivative + HCl | Water | Room temperature | Immediate | - | Quantitative | Salt formation |
Research Findings and Notes
- Reaction Optimization: Studies indicate that maintaining mild conditions (25–30°C) and slight excess of hydrazine hydrate enhances yield and minimizes side reactions.
- Purification: Recrystallization from ethanol or acetonitrile yields high-purity products suitable for further applications.
- Industrial Considerations: The process's simplicity, use of commercially available materials, and mild reaction conditions make it highly amenable to scale-up, with yields consistently reported around 90–92%.
Summary of Advantages
| Aspect | Description |
|---|---|
| Raw Materials | Readily available, cost-effective |
| Reaction Conditions | Mild, ambient temperatures, simple procedures |
| Yield | High (up to 92%) |
| Scalability | Suitable for industrial production |
| Purity | Easily purified via recrystallization |
Chemical Reactions Analysis
Types of Reactions: (3,4-Dichlorobenzyl)hydrazine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azides or other oxidized derivatives.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The chlorine atoms in the benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azides, while reduction can produce amines .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that (3,4-Dichlorobenzyl)hydrazine derivatives exhibit significant anticancer properties. For instance, a study demonstrated that modifications of this compound lead to enhanced cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism involves the induction of apoptosis and inhibition of cell proliferation.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| (3,4-Dichlorobenzyl)hydrazine | MCF-7 (breast cancer) | 15.2 | Apoptosis induction |
| (3,4-Dichlorobenzyl)hydrazine | A549 (lung cancer) | 12.8 | Cell cycle arrest |
Synthesis of Pyrazoles
(3,4-Dichlorobenzyl)hydrazine hydrochloride serves as a precursor in the synthesis of pyrazole derivatives. Pyrazoles are important in medicinal chemistry due to their anti-inflammatory and analgesic properties. The compound can react with various aldehydes to form substituted pyrazoles through cyclization reactions.
Example Synthesis Reaction :
Antimicrobial Properties
Studies have shown that (3,4-Dichlorobenzyl)hydrazine exhibits antimicrobial activity against several bacterial strains. Its effectiveness is attributed to the disruption of bacterial cell membranes and inhibition of metabolic pathways.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL |
Neuroprotective Effects
Research indicates potential neuroprotective effects of (3,4-Dichlorobenzyl)hydrazine in models of neurodegenerative diseases such as Alzheimer's. The compound appears to reduce oxidative stress and inflammation in neuronal cells.
Case Studies
Case Study 1: Anticancer Efficacy
In a controlled study, researchers evaluated the anticancer efficacy of (3,4-Dichlorobenzyl)hydrazine on MCF-7 cells. The results showed a dose-dependent decrease in cell viability with an IC50 value of 15.2 µM after 48 hours of treatment.
Case Study 2: Antimicrobial Activity
A study assessed the antimicrobial activity of (3,4-Dichlorobenzyl)hydrazine against E. coli and S. aureus using the broth microdilution method. The compound demonstrated significant antibacterial properties with MIC values indicating effective inhibition at low concentrations.
Mechanism of Action
The mechanism of action of (3,4-Dichlorobenzyl)hydrazine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, depending on the enzyme and pathway involved. The exact molecular targets and pathways are subject to ongoing research and may vary based on the specific application .
Comparison with Similar Compounds
Electron-Withdrawing Groups (Cl, CN)
- 4-Cyanophenylhydrazine Hydrochloride (): The cyano group’s strong electron-withdrawing nature increases acidity and stabilizes intermediates in nucleophilic reactions. However, it may reduce bioavailability due to higher polarity compared to chloro-substituted analogs.
Electron-Donating Groups (Methyl)
Table 2: Substituent Effects on Key Properties
| Compound | Substituent | Key Property | Reference |
|---|---|---|---|
| (3,4-Dichlorobenzyl)hydrazine | Cl | High electrophilicity, antimicrobial | |
| 3,4-Dimethylphenylhydrazine | CH3 | Increased lipophilicity, lower reactivity |
Core Structure Variations: Benzyl vs. Phenyl Hydrazines
- (3,4-Dichlorobenzyl)hydrazine Hydrochloride : The benzyl moiety enhances steric bulk and lipophilicity, improving interaction with hydrophobic enzyme domains .
Biological Activity
(3,4-Dichlorobenzyl)hydrazine hydrochloride is an organic compound characterized by its hydrazine functional group attached to a dichlorobenzyl moiety. The presence of chlorine atoms at the 3 and 4 positions of the benzyl ring enhances its reactivity and potential biological activity, making it a compound of significant interest in medicinal chemistry and pharmacology.
The chemical structure of this compound can be represented as follows:
The mechanism of action primarily involves the reactivity of the hydrazine group. The nitrogen atoms in the hydrazine can act as nucleophiles, attacking electrophilic centers such as carbonyl groups, leading to the formation of hydrazone derivatives. These interactions are crucial for the compound's biological activity, allowing for the identification and modification of various biological targets.
Antifungal Properties
Recent studies have highlighted the antifungal properties of hydrazine-based compounds, including this compound. Research indicates that this compound exhibits significant antifungal activity against Candida albicans, a common fungal pathogen. In a study involving Caenorhabditis elegans as a model organism, this compound demonstrated a reduction in nematode mortality when exposed to C. albicans, suggesting its potential as an antifungal agent .
Cytotoxicity Assessment
The cytotoxicity profile of this compound was evaluated using human cancer cell lines. In tests conducted at concentrations up to 50 µg/mL, the compound showed no significant cytotoxic effects on THP-1 macrophages and Caco-2 intestinal cells. This lack of cytotoxicity indicates its potential for further development as a therapeutic agent without compromising cellular viability .
Structure-Activity Relationship Studies
Structure-activity relationship (SAR) studies have been pivotal in understanding the biological activity of this compound. The dual chlorine substitution on the benzene ring enhances its reactivity compared to other hydrazines. A comparison with related compounds is summarized in the following table:
| Compound Name | Structure Features | Notable Activities |
|---|---|---|
| 2-Methylbenzylhydrazine | Methyl group instead of chlorine | Antimicrobial |
| 3-Chlorobenzylhydrazine | Single chlorine atom | Antitumor |
| (3,4-Dichlorobenzyl)hydrazine | Dual chlorine substitution | Antifungal |
This unique structural feature may contribute to specific interactions with biological targets, increasing its efficacy as a pharmaceutical candidate.
Case Studies and Experimental Findings
A notable study evaluated various hydrazine derivatives for their antifungal activities against C. albicans. The results indicated that compounds structurally similar to this compound exhibited significant fungicidal activity while maintaining low toxicity levels towards human cells. This finding supports the hypothesis that modifications in hydrazine structures can lead to enhanced biological activities .
Q & A
Q. What are the established methods for synthesizing (3,4-Dichlorobenzyl)hydrazine hydrochloride?
Methodological Answer: A common synthesis route involves reacting 3,4-dichlorobenzyl chloride with hydrazine hydrate under controlled conditions. For example:
Dissolve 3,4-dichlorobenzyl chloride (1.0 equiv) in anhydrous chloroform at 0°C.
Slowly add hydrazine hydrate (4.0 equiv) with stirring.
Maintain the reaction at room temperature for 4–6 hours.
Extract the product using dichloromethane, dry over Na₂SO₄, and concentrate under reduced pressure.
Recrystallize from ethanol to obtain the hydrochloride salt.
Key Considerations: Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane). Yield optimization requires strict temperature control and stoichiometric excess of hydrazine .
Q. How is the structural identity of this compound verified?
Methodological Answer: Use a combination of analytical techniques:
- NMR Spectroscopy : Confirm aromatic protons (δ 7.2–7.5 ppm) and hydrazine NH₂ signals (δ 4.5–5.0 ppm) in ¹H NMR.
- IR Spectroscopy : Detect N–H stretches (~3300 cm⁻¹) and C–Cl vibrations (~700 cm⁻¹).
- Elemental Analysis : Match calculated vs. observed C, H, N, and Cl percentages (e.g., C: 40.2%, H: 3.5%, N: 11.1%, Cl: 34.0%).
- Mass Spectrometry : Confirm molecular ion peak [M+H]⁺ at m/z 213.5 .
Q. What are the critical physical and chemical properties of this compound?
Methodological Answer:
Advanced Research Questions
Q. How can contradictory spectral data (e.g., NMR shifts) be resolved during structural analysis?
Methodological Answer: Contradictions may arise from:
- Tautomerism : Hydrazine derivatives can exhibit keto-enol tautomerism. Use variable-temperature NMR to observe equilibrium shifts.
- Impurities : Recrystallize the compound and re-analyze. Cross-validate with high-resolution mass spectrometry (HRMS).
- Solvent Effects : Compare DMSO-d₆ vs. CDCl₃ spectra. For example, NH protons may broaden in DMSO due to hydrogen bonding .
Q. What experimental design considerations are critical for evaluating antimicrobial activity?
Methodological Answer:
Strain Selection : Include multidrug-resistant bacterial strains (e.g., Pseudomonas aeruginosa) and Gram-positive controls.
Dose Optimization : Prepare serial dilutions (1–256 µg/mL) in Mueller-Hinton broth.
Assay Protocol : Use microbroth dilution (CLSI guidelines) with 18–24 hr incubation.
Controls : Include positive (ciprofloxacin) and negative (DMSO vehicle) controls.
Data Analysis : Calculate MIC (minimum inhibitory concentration) and compare to structurally related isothioureas .
Q. How can synthetic yields be improved while minimizing side reactions?
Methodological Answer:
- Reagent Purity : Use freshly distilled hydrazine hydrate to avoid oxidation byproducts.
- Solvent Choice : Replace chloroform with THF to reduce hydrolysis of the benzyl chloride intermediate.
- Catalysis : Add catalytic KI (0.1 equiv) to enhance nucleophilic substitution efficiency.
- Workup : Employ aqueous extraction at pH 6–7 to isolate the hydrochloride salt selectively .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
